2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine
Description
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine is a fluorinated thioether amine characterized by a sulfanyl (S–) bridge linking a trifluoroethyl group to an ethanamine backbone. The trifluoroethyl group imparts strong electron-withdrawing properties, which can influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C4H8F3NS |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethylsulfanyl)ethanamine |
InChI |
InChI=1S/C4H8F3NS/c5-4(6,7)3-9-2-1-8/h1-3,8H2 |
InChI Key |
FEIDZWODBDNLIX-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine
Two-Step Synthesis via Trifluoroethylamine Intermediate
The most widely adopted method involves synthesizing 2,2,2-trifluoroethylamine as a precursor, followed by its reaction with a thiolated ethanamine derivative.
High-Yield Trifluoroethylamine Production Using Pipeline Reactors
A patented pipeline reactor system achieves 95.6–97% yield of 2,2,2-trifluoroethylamine in 20–30 minutes, surpassing traditional batch reactors (86.8% yield over 24 hours). Key parameters include:
The reactor’s continuous flow design minimizes side reactions by maintaining precise temperature and pressure control, with glycerin enhancing reactant miscibility. Post-reaction, vacuum flashing removes excess ammonia, and sodium carbonate neutralizes residual HCl before vacuum distillation isolates the amine.
Thiol Coupling Reaction
The trifluoroethylamine is subsequently reacted with 2-mercaptoethylamine or its protected derivatives. EvitaChem’s protocol employs dimethylformamide (DMF) or ethanol as solvents, with triethylamine facilitating deprotonation of the thiol:
$$
\text{CF}3\text{CH}2\text{NH}2 + \text{HSCH}2\text{CH}2\text{NH}2 \xrightarrow[\text{Et}3\text{N}]{\text{DMF/EtOH}} \text{CF}3\text{CH}2\text{SCH}2\text{CH}2\text{NH}2 + \text{H}_2\text{O}
$$
Reaction Conditions:
- Solvent: DMF (polar aprotic) or ethanol (protic)
- Base: Triethylamine (2–3 eq)
- Temperature: 25°C (room temperature) or reflux (78°C for ethanol)
- Time: 12–24 hours
Purification involves recrystallization from ethyl acetate or column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1), yielding >90% purity.
Direct Reductive Amination of Thiol Precursors
An alternative one-pot method reduces imine intermediates formed from 2,2,2-trifluoroethyl thioacetate and ethylenediamine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0°C selectively reduces the imine to the amine, avoiding over-reduction:
$$
\text{CF}3\text{CH}2\text{SAc} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{CF}3\text{CH}2\text{SCH}2\text{CH}2\text{NH}_2 + \text{AcOH}
$$
Advantages:
- Eliminates separate amine synthesis step
- Compatible with acid-sensitive substrates
Limitations:
- Requires strict anhydrous conditions
- Lower yield (75–80%) compared to two-step approach
Optimization of Reaction Conditions
Solvent and Temperature Effects
DMF enhances reaction rates in thiol coupling due to its high polarity and ability to stabilize transition states. Ethanol, while less polar, simplifies purification via distillation. Elevated temperatures (reflux) reduce reaction time but risk thiol oxidation, necessitating inert atmospheres.
Catalysts and Reagents
- Triethylamine: Neutralizes HCl generated during coupling, preventing protonation of the amine nucleophile.
- Palladium on Carbon (Pd/C): Used in hydrogenolysis of protective groups (e.g., Boc) post-synthesis.
Industrial-Scale Production Considerations
Continuous flow systems, inspired by the pipeline reactor in trifluoroethylamine synthesis, are adaptable for large-scale thiol coupling. Key metrics for scalability:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Throughput | 10–100 g/day | 10–100 kg/day |
| Energy Efficiency | Moderate | High (heat recovery systems) |
| Yield Consistency | ±5% | ±1% |
Purification and Isolation Techniques
- Vacuum Distillation: Effective for separating trifluoroethylamine (bp 48–50°C) from glycerin and ammonia.
- Chromatography: Silica gel columns resolve thioether byproducts using gradient elution (hexane → ethyl acetate).
- Recrystallization: Ethyl acetate/hexane mixtures produce crystalline 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted ethan-1-amine derivatives.
Scientific Research Applications
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with target proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Trifluoroethyl vs. Cyclopropylmethyl () : The trifluoroethyl group increases molecular weight and hydrophobicity compared to the cyclopropyl analog. The electron-withdrawing nature of CF₃ may enhance stability against oxidation relative to strained cyclopropane rings.
- Thiophene vs. Trifluoroethyl () : Thiophene-containing analogs exhibit π-conjugation, enabling applications in conductive polymers, whereas trifluoroethyl derivatives prioritize metabolic stability in pharmaceuticals.
- Aromatic vs.
Biological Activity
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride is a synthetic compound characterized by its unique trifluoroethyl and sulfanyl functional groups. Its molecular formula is C₅H₈ClF₃N₂S, with a molecular weight of 195.63 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, although comprehensive research is still limited.
The compound's structure includes a sulfur atom bonded to a trifluoroethyl group, enhancing its lipophilicity and potentially allowing it to cross cell membranes more effectively. The presence of the trifluoroethyl group may also influence its interactions with biological targets, making it a subject of pharmacological studies.
Biological Activity
Preliminary studies suggest that 2-[(2,2,2-trifluoroethyl)sulfanyl]ethan-1-amine may exhibit various biological activities:
- Antimicrobial Properties : Investigations into its antimicrobial effects indicate potential efficacy against certain pathogens, although specific data remains sparse.
- Anticancer Potential : Some studies have hinted at anticancer properties, with the compound showing activity in cell lines associated with cancer.
The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors within biological systems, modulating various biochemical pathways. The trifluoroethyl group could enhance interactions with lipid membranes or proteins due to its electronegative nature.
Research Findings
A review of available literature reveals several key findings regarding the biological activity of 2-[(2,2,2-trifluoroethyl)sulfanyl]ethan-1-amine:
- Cellular Effects : Research indicates that this compound can influence cellular signaling pathways and gene expression. For example, it has been observed to enhance mitochondrial functions under stress conditions in neuronal cells.
- Dosage Variability : The effects of 2-[(2,2,2-trifluoroethyl)sulfanyl]ethan-1-amine vary significantly with dosage in animal models. Lower doses may promote beneficial effects such as improved metabolic functions, while higher doses could lead to toxicity and cellular damage.
- Structural Similarities : Compounds structurally related to 2-[(2,2,2-trifluoroethyl)sulfanyl]ethan-1-amine have shown promise in pharmacological applications. For instance, similar trifluoroethyl compounds have been studied for their interactions with dopamine receptors and adenylate cyclase activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈ClF₃N₂S |
| Molecular Weight | 195.63 g/mol |
| Potential Activities | Antimicrobial, Anticancer |
| Dosage Effects | Beneficial at low doses; Toxic at high doses |
| Biological Activity | Observation |
|---|---|
| Cellular Signaling | Modulation observed |
| Mitochondrial Function | Enhanced under stress |
| Interaction with Biological Targets | Limited data available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
